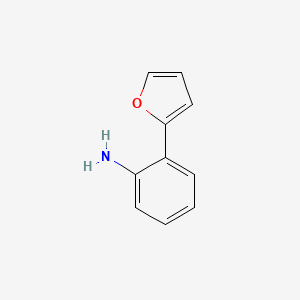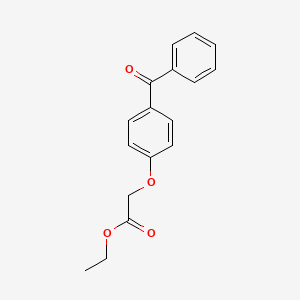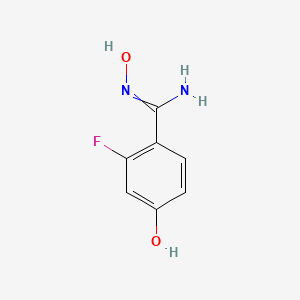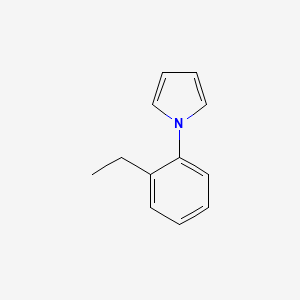
1-(2-ethylphenyl)-1H-pyrrole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2-ethylphenyl)-1H-pyrrole” would be characterized by the presence of a pyrrole ring and a 2-ethylphenyl group. The pyrrole ring is aromatic and contains a nitrogen atom, which can participate in hydrogen bonding and other interactions. The 2-ethylphenyl group is a type of phenyl group with an ethyl substituent at the 2-position .Chemical Reactions Analysis
The reactivity of “1-(2-ethylphenyl)-1H-pyrrole” would be influenced by the presence of the pyrrole ring and the 2-ethylphenyl group. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The 2-ethylphenyl group could also potentially participate in various reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific structure. Based on its structure, it would likely be a solid at room temperature and have a relatively high melting point .Aplicaciones Científicas De Investigación
1. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters
- Summary of Application : This research focuses on the synthesis of esters from alcohols using visible light. Esters are significant functional groups in organic chemistry, found in natural products, polymers, pharmaceuticals, and synthetic intermediates .
- Methods of Application : The methodology involves a transition metal-based and organic-based photocatalyst-free synthesis of esters from alcohols induced by visible light. The process can be carried out using sunlight or artificial visible light as a solar simulator or a blue LED source .
- Results or Outcomes : The research presents a safe, sustainable, and accessible alternative to traditional methods of ester synthesis, leading to new reactivity modes in organic procedures .
2. Synthetic Cathinones
- Summary of Application : Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
- Methods of Application : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
- Results or Outcomes : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022. The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
3. 1-(2-ethylphenyl)ethan-1-one
- Summary of Application : This compound is a building block in organic synthesis .
- Methods of Application : It can be used in various organic reactions to synthesize more complex molecules .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved .
4. 1-(2-ETHYLPHENYL)-3-METHYL-2-THIOUREA
- Summary of Application : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : It can be used in various organic reactions to synthesize more complex molecules .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved .
5. 1-(2-ethylphenyl)ethan-1-one
- Summary of Application : This compound is a building block in organic synthesis .
- Methods of Application : It can be used in various organic reactions to synthesize more complex molecules .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved .
6. 1-(2-ETHYLPHENYL)-3-METHYL-2-THIOUREA
- Summary of Application : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
- Methods of Application : It can be used in various organic reactions to synthesize more complex molecules .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved .
Direcciones Futuras
The potential applications and future directions for “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its specific properties .
Propiedades
IUPAC Name |
1-(2-ethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMGGBMSVCATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
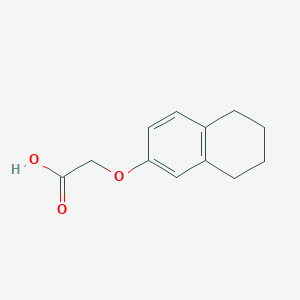
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
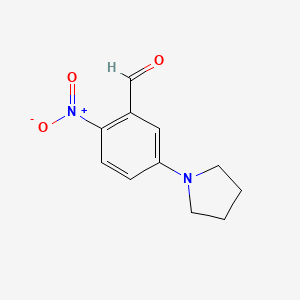

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
